An In-Depth Technical Guide to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
An In-Depth Technical Guide to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a molecule of significant interest in polymer science and material chemistry. This document delves into its synthesis, structural elucidation, physicochemical characteristics, and functional applications, with a particular focus on its role as an anti-yellowing agent and antioxidant. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials and formulations.
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), often referred to by its synonym, Anti-yellowing agent HN-130, is a bifunctional organic compound that has garnered attention for its utility in preventing the degradation of polymeric materials.[1] Its unique structure, featuring a flexible hexamethylene linker connecting two 1,1-dimethylsemicarbazide moieties, imparts desirable properties for its application as a stabilizer in a variety of polymers, most notably polyurethanes.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, reactivity, and mechanism of action.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is N,N'-(hexane-1,6-diyl)bis(2,2-dimethylhydrazinecarboxamide).[3] It is also commonly known by several other names and identifiers, which are summarized in the table below.
| Identifier | Value |
| CAS Number | 69938-76-7[3] |
| Molecular Formula | C12H28N6O2[4] |
| Molecular Weight | 288.39 g/mol [4] |
| Synonyms | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide), Anti-yellowing agent HN-130, 1,6-Bis[3-(dimethylamino)ureido]hexane[1][5] |
The molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is characterized by a central C6 alkyl chain, which provides flexibility, and two terminal semicarbazide groups, which are responsible for its chemical reactivity and stabilizing properties.
Caption: Molecular Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).
Synthesis
While a detailed, peer-reviewed synthesis protocol for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the reaction of hexamethylene diisocyanate (HDI) with 1,1-dimethylhydrazine. This reaction is a nucleophilic addition of the hydrazine to the isocyanate groups of HDI.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for the target compound.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on the general reactivity of isocyanates and hydrazines. Actual reaction conditions may require optimization.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
1,1-Dimethylhydrazine
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hexamethylene diisocyanate in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 1,1-dimethylhydrazine in anhydrous toluene to the stirred HDI solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The product, which may precipitate out of the solution, can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white to off-white solid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is presented below.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 144.0 - 148.0 °C | [7] |
| pKa (Predicted) | 11.79 ± 0.50 | [6] |
| Topological Polar Surface Area (TPSA) | 88.74 Ų | [3] |
| LogP (Predicted) | 0.0984 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 9 | [3] |
| Water Solubility | Sparingly soluble to soluble (conflicting reports) | [6] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | [8] |
Spectral Analysis
Experimental spectral data for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not widely available in the public domain. However, based on its molecular structure, the expected spectral features can be predicted.
Predicted ¹H NMR Spectrum (in CDCl₃)
-
δ ~ 6.0-7.0 ppm (broad singlet, 2H): N-H protons of the semicarbazide groups.
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δ ~ 3.1-3.3 ppm (multiplet, 4H): -CH₂- protons adjacent to the nitrogen atoms of the semicarbazide groups.
-
δ ~ 2.5 ppm (singlet, 12H): -N(CH₃)₂ protons.
-
δ ~ 1.4-1.6 ppm (multiplet, 4H): -CH₂- protons in the β-position of the hexamethylene chain.
-
δ ~ 1.2-1.4 ppm (multiplet, 4H): -CH₂- protons in the γ-position of the hexamethylene chain.
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
δ ~ 158-160 ppm: Carbonyl carbon (C=O) of the semicarbazide groups.
-
δ ~ 48-50 ppm: Methyl carbons (-N(CH₃)₂).
-
δ ~ 40-42 ppm: Methylene carbons (-CH₂-) adjacent to the nitrogen atoms.
-
δ ~ 28-30 ppm: Methylene carbons (-CH₂-) in the β-position.
-
δ ~ 25-27 ppm: Methylene carbons (-CH₂-) in the γ-position.
Predicted FTIR Spectrum (KBr Pellet)
-
3300-3400 cm⁻¹ (broad): N-H stretching vibrations.
-
2920-2950 cm⁻¹ and 2850-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
-
~1640-1660 cm⁻¹ (strong): C=O stretching (Amide I band).
-
~1540-1560 cm⁻¹: N-H bending (Amide II band).
-
~1465 cm⁻¹: C-H bending of the methylene groups.
Reactivity and Mechanism of Action
The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as a polymer stabilizer, particularly against yellowing caused by photo-oxidation. While the precise mechanism for this specific molecule is not extensively detailed, it is believed to function through a combination of antioxidant and radical scavenging pathways, analogous to hindered amine light stabilizers (HALS).
Antioxidant and Anti-Yellowing Mechanism
The semicarbazide moieties are key to the molecule's function. They can act as radical scavengers, interrupting the auto-oxidation cycle of the polymer. The proposed mechanism involves the donation of a hydrogen atom from the N-H group to a peroxyl radical (ROO•), thereby neutralizing the radical and preventing further degradation of the polymer chain. The resulting semicarbazide radical is stabilized by resonance.
Caption: Proposed radical scavenging mechanism.
Applications
The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as an anti-yellowing agent and antioxidant in various polymers.[1] Its bifunctional nature allows it to be incorporated into the polymer backbone or act as a standalone additive.
-
Polyurethane (PU) Systems: It is widely used in PU foams, elastomers, and coatings to prevent discoloration and degradation caused by exposure to light and heat.[4]
-
Plastics: It can be incorporated into various plastics to enhance their long-term stability.
-
Fibers: It finds use in the production of polyurethane fibers to maintain their color and mechanical properties.
Safety Information
Based on available safety data, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[7]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a valuable additive in the polymer industry, offering effective protection against degradation and discoloration. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, and insights into its mechanism of action. Further research to elucidate its detailed reaction kinetics and to obtain experimental spectral data would be beneficial for its broader application and for the development of new, more efficient polymer stabilizers.
References
-
3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1,6-bis(cyano-guanidino) hexane.
-
J-GLOBAL. (n.d.). 1,6-Bis(dimethylamino)hexane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. PubChem Compound Summary for CID 14419064. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexane, 1,6-diisocyanato-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexamethylene diisocyanate. Retrieved from [Link]
-
OSHA. (n.d.). 1,6-Hexamethylene Diisocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO2, Methanol, and Diamine over CeO2 Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
